molecular formula C6H7N5 B12463488 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine

6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine

Cat. No.: B12463488
M. Wt: 149.15 g/mol
InChI Key: BGSIUYXLKRGCDO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP and subsequent physiological effects. Additionally, it can inhibit specific enzymes and receptors, contributing to its biological activities .

Comparison with Similar Compounds

6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C6H7N5/c1-4-3-11-5(2-8-4)9-6(7)10-11/h2-3H,1H3,(H2,7,10)

InChI Key

BGSIUYXLKRGCDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=N2)N)C=N1

Origin of Product

United States

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